3,5-Dimethylhept-3-ene

Vue d'ensemble

Description

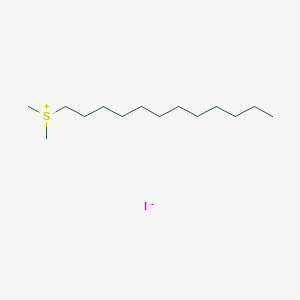

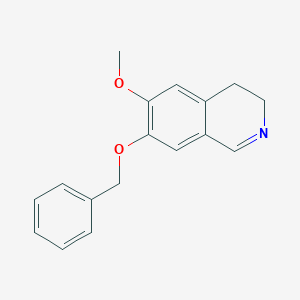

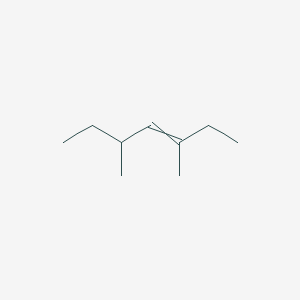

3,5-Dimethylhept-3-ene is a hydrocarbon molecule that is part of the alkene family, characterized by the presence of a carbon-carbon double bond within its molecular structure. While the provided papers do not directly discuss 3,5-Dimethylhept-3-ene, they do provide insights into related compounds which can help infer some of the properties and reactions that 3,5-Dimethylhept-3-ene may undergo.

Synthesis Analysis

The synthesis of related compounds, such as the dimethyl-7-oxabicyclo[2.2.1]hept-5-ene dicarboxylate, involves the Fisher esterification process . Although this process is not directly applied to 3,5-Dimethylhept-3-ene, it suggests that similar esterification reactions could be used to derive functionalized compounds from alkenes with similar carbon skeletons.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-Dimethylhept-3-ene has been characterized using techniques such as FT-IR, 1H- and 13C-NMR, and single crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The papers describe complex reactions involving the synthesis of chiral cyclic ethers from related compounds . These reactions include high-pressure Diels-Alder reactions, which are a common method for synthesizing six-membered rings, and could potentially be applied to 3,5-Dimethylhept-3-ene to create new cyclic structures. The reactions also involve tandem processes of intramolecular nucleophilic additions, indicating that 3,5-Dimethylhept-3-ene could participate in similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting and boiling points, solubility, and stability of 3,5-Dimethylhept-3-ene can be inferred from related compounds. For instance, the crystalline structure of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene dicarboxylate suggests that derivatives of 3,5-Dimethylhept-3-ene could also form crystalline solids under certain conditions . The chemical properties, such as reactivity towards esterification, Diels-Alder reactions, and nucleophilic additions, are also highlighted in the synthesis and reactions of similar compounds .

Applications De Recherche Scientifique

Chemical Properties and Synthesis

- The properties and synthesis of similar compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of DIMEDONE, have been explored using experimental spectroscopies and theoretical studies. This includes NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, alongside Density functional theory (DFT) and Molecular Docking studies (Fatima et al., 2021).

Catalysis and Organic Synthesis

- A study on the codimerization of ethylene with n-pentenes and propylene with n-butenes using an alkaline catalyst touches upon the synthesis of compounds like 3,4-Dimethylpent-1-ene, indicating a potential application in chemical synthesis and catalysis processes (Ansheles et al., 1976).

Reactions with Singlet Oxygen

- Research on 2,5-Dimethyl-2,4-hexadiene as a singlet oxygen acceptor in various solvents showcases the reaction pathways and products when interacting with singlet oxygen, which may be relevant for understanding similar reactions in compounds like 3,5-Dimethylhept-3-ene (Gollnick & Griesbeck, 1984).

Applications in Pheromone Synthesis

- The synthesis of optically active compounds such as (S)-(+)-Manicone and (S)-(+)-Normanicone, which are biologically active stereoisomers of mandibular gland alarm pheromone components, suggests potential uses of similar structures in the field of biochemistry and pheromone synthesis (Martischonok et al., 1991).

Photopolymerization and Material Science

- The production of high-trans isotactic polymer of 5,5-dimethylbicyclo[2.2.1] hept-2-ene using a metathesis catalyst, as well as studies on the polymerization processes, highlights potential applications in material science and polymer chemistry (Devine et al., 1982).

Propriétés

IUPAC Name |

3,5-dimethylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOLZWHOQAEIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylhept-3-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

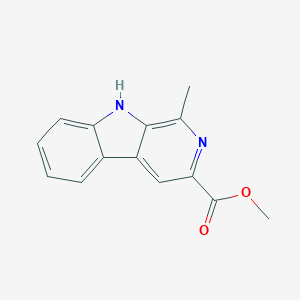

![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)